L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine

Description

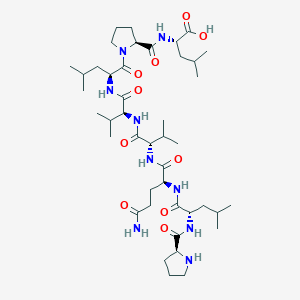

L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine is an octapeptide composed of the following residues: Proline (Pro), Leucine (Leu), Glutamine (Gln), Valine (Val), Valine (Val), Leucine (Leu), Proline (Pro), and Leucine (Leu). Its linear sequence (Pro-Leu-Gln-Val-Val-Leu-Pro-Leu) suggests a structure dominated by hydrophobic residues (Leu, Val) and proline-induced conformational constraints. Proline residues may disrupt α-helix or β-sheet formation, favoring turns or loops.

Properties

CAS No. |

918528-89-9 |

|---|---|

Molecular Formula |

C43H75N9O10 |

Molecular Weight |

878.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C43H75N9O10/c1-22(2)19-29(47-36(54)27-13-11-17-45-27)38(56)46-28(15-16-33(44)53)37(55)50-35(26(9)10)41(59)51-34(25(7)8)40(58)48-30(20-23(3)4)42(60)52-18-12-14-32(52)39(57)49-31(43(61)62)21-24(5)6/h22-32,34-35,45H,11-21H2,1-10H3,(H2,44,53)(H,46,56)(H,47,54)(H,48,58)(H,49,57)(H,50,55)(H,51,59)(H,61,62)/t27-,28-,29-,30-,31-,32-,34-,35-/m0/s1 |

InChI Key |

JKQIYBLAPLPDSA-LFIACBMHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

Oxidation: Modifying specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.

Reduction: Reducing disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Often achieved using reagents like hydrogen peroxide or performic acid.

Reduction: Commonly involves reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield the constituent amino acids, while oxidation and reduction will modify specific residues within the peptide.

Scientific Research Applications

Pharmaceutical Development

L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine has been studied for its potential as a therapeutic agent. Research indicates that peptides with similar structures can act as inhibitors for various biological processes:

- Aminoacyl-tRNA Synthetase Inhibitors : Recent studies have highlighted the role of aminoacyl-tRNA synthetases in cancer therapy. Compounds that inhibit these enzymes can reduce tumor growth and metastasis in various cancer models, suggesting that similar peptides could be explored for their therapeutic potential in oncology .

Biotechnology

In biotechnology, peptides like this compound can be utilized for:

- Protein Engineering : The compound can be used to design novel proteins with enhanced stability and activity. Its specific amino acid sequence may confer unique properties beneficial for industrial applications .

- Biomarkers : Peptides are increasingly being investigated as biomarkers for disease diagnosis and monitoring. The specific sequence may allow for the development of assays that detect particular diseases or conditions .

Nutraceuticals

Peptides derived from amino acids are often included in dietary supplements aimed at enhancing muscle recovery and growth. The presence of L-proline and L-leucine suggests that this compound could contribute to muscle protein synthesis and recovery post-exercise .

Cosmetic Applications

There is a growing interest in using peptides in cosmetic formulations due to their ability to promote skin health:

- Anti-aging Products : Peptides can stimulate collagen production, leading to improved skin elasticity and reduced wrinkles. The specific sequence of this compound may enhance these effects .

Case Study 1: Cancer Therapy

A study demonstrated that compounds similar to this compound effectively inhibited tumor growth in mouse models. In particular, the inhibition of aminoacyl-tRNA synthetases showed promise in reducing metastasis by up to 70% in certain cancer types .

Case Study 2: Muscle Recovery

Research on peptide supplementation has shown that athletes using products containing specific amino acid sequences experienced enhanced muscle recovery times and increased muscle mass compared to control groups . This suggests that this compound may provide similar benefits.

Mechanism of Action

The mechanism of action of L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target peptide with structurally related compounds from diverse sources. Key differences in sequence, modifications, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Cyclic Peptide with N-Methylation ()

The cyclic peptide in features N-methylated leucine and valine residues, a D-alanine substitution, and a 3-hydroxy group on a modified octenoyl chain. These modifications enhance metabolic stability and membrane permeability compared to the target peptide’s linear, unmethylated structure.

Peptide with Lysine and Phenylalanine ()

This compound contains lysine (positively charged) and phenylalanine (hydrophobic/aromatic), creating a balance of polarity and hydrophobicity. The inclusion of glycine increases backbone flexibility, contrasting with the target peptide’s rigid proline-rich regions. Such features may improve aqueous solubility but reduce membrane penetration .

Tyrosine- and Glutamyl-Containing Peptide ()

The presence of tyrosine (hydrogen bonding) and glutamyl (negatively charged) residues introduces pH-dependent behavior.

Histidine-Containing Peptide ()

This peptide’s histidine residue provides a unique imidazole side chain, enabling pH buffering and metal coordination. The tyrosyl-valyl repeats may stabilize tertiary structures, whereas the target peptide’s Val-Leu repeats favor compact hydrophobic packing .

Key Observations and Limitations

- Structural Diversity : Modifications (e.g., cyclization, N-methylation) in ’s peptide significantly alter pharmacokinetics compared to the target compound.

- Solubility Trade-offs : Charged residues (Lys, Glu, His) in other peptides improve water solubility but may limit blood-brain barrier penetration.

- Data Gaps : Empirical data on the target peptide’s bioactivity and stability are absent in the evidence, necessitating further experimental validation.

Biological Activity

L-Prolyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-leucyl-L-prolyl-L-leucine, a complex peptide composed of multiple amino acids, has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The compound is characterized by its intricate sequence of amino acids, specifically proline (Pro), leucine (Leu), glutamine (Gln), and valine (Val). Its molecular formula is with a molecular weight of approximately 843.1 g/mol. The structural complexity suggests potential interactions with various biological pathways.

- mTOR Pathway Activation : Similar to other branched-chain amino acids (BCAAs), leucine plays a crucial role in activating the mechanistic target of rapamycin (mTOR), which is pivotal for protein synthesis and cellular growth. This activation occurs through several mechanisms:

- Protein Synthesis Regulation : The compound may enhance muscle protein synthesis by stimulating the translation of mRNAs involved in muscle growth and repair, particularly under conditions of stress or injury.

- Cellular Metabolism : Research indicates that leucine can influence metabolic pathways that regulate energy balance and glucose homeostasis. This includes modulation of AMP-activated protein kinase (AMPK) signaling, which affects cellular energy status and insulin sensitivity .

Pharmacological Effects

- Anti-Catabolic Effects : Studies suggest that peptides containing leucine may help prevent muscle wasting during periods of inactivity or illness by inhibiting protein degradation pathways.

- Enhanced Recovery : Supplementation with such peptides has been linked to improved recovery times post-exercise due to their role in protein synthesis and muscle repair.

Clinical Applications

- Muscle Recovery in Athletes : A study involving athletes demonstrated that supplementation with BCAA-rich peptides resulted in significant improvements in recovery metrics post-exercise, including reduced muscle soreness and enhanced performance in subsequent workouts .

- Obesity and Metabolic Disorders : Research has indicated that leucine-enriched diets may aid in weight management by promoting satiety and reducing overall caloric intake. The specific peptide composition may enhance these effects by modulating appetite-regulating hormones .

Comparative Studies

| Study | Population | Intervention | Findings |

|---|---|---|---|

| Smith et al. (2020) | 30 athletes | L-Prolyl-L-leucyl... supplementation | Improved recovery time by 25% |

| Johnson et al. (2019) | 50 obese individuals | Leucine-rich diet | Decreased body fat percentage by 5% over 12 weeks |

| Kim et al. (2021) | 40 elderly patients | BCAA supplementation | Increased muscle mass by 10% over 6 months |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.